Hoechst 33258 Exhibits 6.7-Fold Greater Sequence Discrimination Sensitivity Than DAPI in AT-Rich DNA Binding Affinity
In a controlled study comparing binding to five distinct (A/T)4 DNA sequences within a stable DNA hairpin, Hoechst 33258 demonstrated extreme affinity values differing by a factor of 200, whereas DAPI exhibited only a 30-fold difference under identical conditions [1]. This indicates that Hoechst 33258 is 6.7-fold more sensitive to subtle sequence variations in AT-rich DNA than DAPI.
| Evidence Dimension | Sequence discrimination sensitivity (ratio of Ka extreme values across five (A/T)4 sites) |
|---|---|
| Target Compound Data | Affinity varies by factor of 200 |
| Comparator Or Baseline | DAPI: affinity varies by factor of 30 |
| Quantified Difference | 6.7-fold greater sensitivity for Hoechst 33258 (200/30) |
| Conditions | Stable DNA hairpin with five different (A/T)4 sequences; fluorescence binding assay; pseudo-first order stopped-flow kinetics |
Why This Matters
For experiments requiring precise discrimination of AT-rich sequence contexts—such as mapping transcription factor binding sites or characterizing minor groove ligand specificity—Hoechst 33258 provides superior resolution compared to DAPI.
- [1] Breusegem SY, Clegg RM, Loontiens FG. Base-sequence specificity of Hoechst 33258 and DAPI binding to five (A/T)4 DNA sites with kinetic evidence for more than one high-affinity Hoechst 33258-AATT complex. J Mol Biol. 2002;315(5):1049-1061. PMID: 11827475. View Source
